
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of four carboxylate groups and four methyl groups attached to the pyrazole ring, making it a highly functionalized molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate typically involves the reaction of pyrazole derivatives with suitable carboxylating agents under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of catalysts to achieve the desired carboxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .
Applications De Recherche Scientifique
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Benzylpyrazole-4-boronic acid pinacol ester
Comparison: Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate stands out due to its high degree of functionalization, which provides unique reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of modification .
Propriétés
Numéro CAS |
105020-49-3 |
|---|---|
Formule moléculaire |
C11H14N2O8 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate |
InChI |
InChI=1S/C11H14N2O8/c1-18-6(14)10(7(15)19-2)5-12-13-11(10,8(16)20-3)9(17)21-4/h5,13H,1-4H3 |
Clé InChI |
SGKCFUAYFFYBLK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C=NNC1(C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


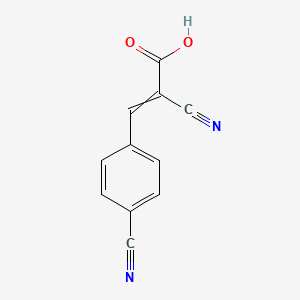
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
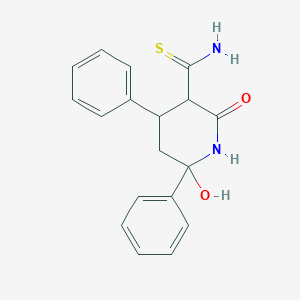
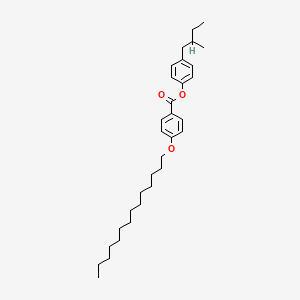
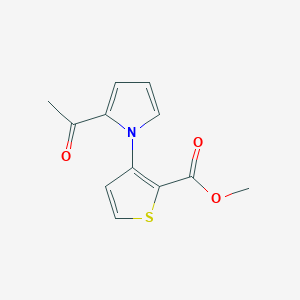
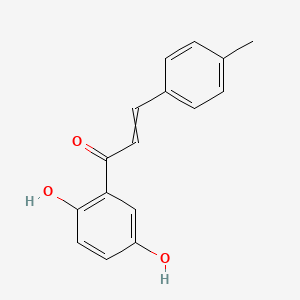
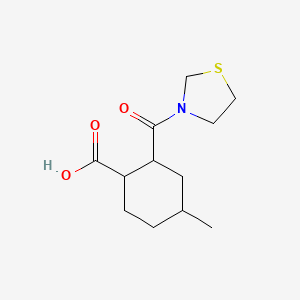

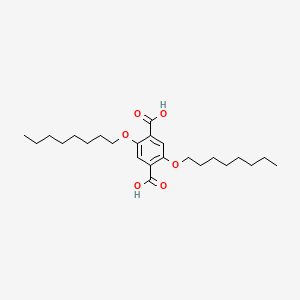
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

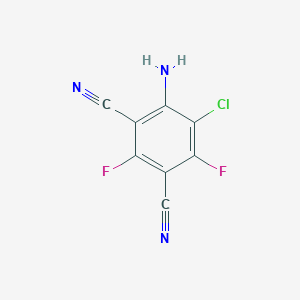
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
